molecular formula C19H16O6 B2648928 ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate CAS No. 858757-58-1

ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate

Cat. No.: B2648928
CAS No.: 858757-58-1
M. Wt: 340.331
InChI Key: QBAIPIAYUJSVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. This particular compound is characterized by the presence of a chromen-4-one moiety linked to a benzoate ester, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis process .

Mechanism of Action

The biological effects of ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate are primarily attributed to its ability to interact with various molecular targets and pathways:

Biological Activity

Ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic compound derived from the chromene family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and data tables.

Molecular Formula: C24H27NO6
Molecular Weight: 425.474 g/mol
CAS Number: 724741-07-5

This compound features a chromene structure, which is known for various biological activities including antioxidant, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of chromene compounds exhibit significant antimicrobial properties. A study synthesized various derivatives of 7-hydroxychromenone and evaluated their antimicrobial activity against several bacterial strains. The results demonstrated that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties due to its structural similarities with effective derivatives .

Anticancer Activity

This compound has been investigated for its anticancer potential. In vitro studies have shown that compounds with a chromene backbone can induce apoptosis in cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). The mechanism of action appears to involve the generation of reactive oxygen species (ROS) leading to cell cycle arrest and apoptosis .

Table: Summary of Anticancer Studies

StudyCell LineIC50 Value (µM)Mechanism
HeLa15.6Apoptosis via ROS generation
HepG212.3Cell cycle arrest
A54918.5Induction of apoptosis

Case Studies

  • Case Study on HeLa Cells : In a study examining the effects of various chromene derivatives on HeLa cells, this compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM. The study concluded that the compound's ability to induce apoptosis was primarily mediated through ROS production, leading to mitochondrial dysfunction .
  • Comparative Study with Other Anticancer Agents : A comparative analysis of this compound with standard chemotherapeutic agents revealed that it exhibited comparable efficacy against HepG2 cells, suggesting its potential as an alternative or adjunct therapy in cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Apoptosis Induction : By promoting ROS accumulation, the compound triggers apoptotic pathways in cancer cells.
  • Cell Cycle Regulation : It influences cell cycle progression by modulating key regulatory proteins, leading to cell cycle arrest.

Properties

IUPAC Name

ethyl 4-(7-hydroxy-2-methyl-4-oxochromen-3-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-3-23-19(22)12-4-7-14(8-5-12)25-18-11(2)24-16-10-13(20)6-9-15(16)17(18)21/h4-10,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAIPIAYUJSVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.